Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate
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Overview
Description
Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of intermediate compounds, which are then combined through various chemical reactions to form the final product. Common reagents used in these reactions include ethyl acetate, tetrahydrofuran, and various thiazolidine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency. The process is optimized to maximize yield and minimize waste, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-[({(3Z)-2-oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetyl)amino]benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Ethyl oxo[(tetrahydro-2-furanylmethyl)amino]acetate
- Methyl 3-nitro-4-[(tetrahydro-2-furanylmethyl)amino]benzoate
- ETHYL 2-(((4-OXO-3(4H)-QUINAZOLINYL)ACETYL)AMINO)BENZOATE
Uniqueness
Its specific combination of thiazolidine, indole, and benzoate moieties sets it apart from other similar compounds .
Properties
Molecular Formula |
C27H25N3O6S2 |
---|---|
Molecular Weight |
551.6 g/mol |
IUPAC Name |
ethyl 4-[[2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H25N3O6S2/c1-2-35-26(34)16-9-11-17(12-10-16)28-21(31)15-29-20-8-4-3-7-19(20)22(24(29)32)23-25(33)30(27(37)38-23)14-18-6-5-13-36-18/h3-4,7-12,18H,2,5-6,13-15H2,1H3,(H,28,31)/b23-22- |
InChI Key |
JKAUXSGRLYMIDY-FCQUAONHSA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC5CCCO5)/C2=O |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC5CCCO5)C2=O |
Origin of Product |
United States |
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